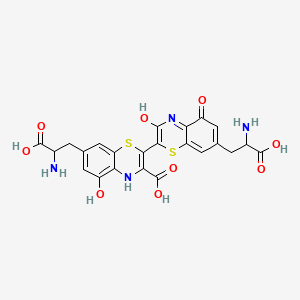
Trichochrome C
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Trichochrome C, also known as this compound, is a useful research compound. Its molecular formula is C23H20N4O9S2 and its molecular weight is 560.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Biochemical and Biomedical Applications
Trichochrome C exhibits significant biochemical properties that make it valuable in medical research and therapeutic applications.
1.1 Antioxidant Properties
this compound has been shown to effectively quench reactive oxygen species, particularly singlet oxygen. Its bimolecular rate constant for quenching is comparable to that of vitamin C, indicating its potential as a natural antioxidant in therapeutic formulations aimed at reducing oxidative stress in cells .
1.2 Melanin Synthesis Modulation
Research indicates that this compound may influence melanogenesis—the process of melanin production in the skin. It acts as a precursor to eumelanin and pheomelanin, which are critical for skin pigmentation and photoprotection. Studies have demonstrated that this compound can modulate the activity of enzymes involved in this pathway, potentially leading to novel treatments for pigmentation disorders .
1.3 Photoprotection
Due to its ability to absorb UV radiation and mitigate photodamage, this compound is being investigated for use in sunscreens and other cosmetic products aimed at protecting the skin from UV-induced damage .
Cosmetic Applications
The cosmetic industry is increasingly interested in this compound due to its beneficial effects on skin health.
2.1 Skin Care Products
this compound's antioxidant properties make it an attractive ingredient in anti-aging formulations. Its role in enhancing skin pigmentation also suggests potential use in products aimed at evening skin tone or treating conditions like vitiligo .
2.2 Hair Care Products
As a pigment found naturally in human hair, this compound can be utilized in hair care products to enhance color while providing protective benefits against environmental damage .
Material Science Applications
This compound's unique structural properties lend themselves to various applications in material science.
3.1 Biodegradable Polymers
Research has indicated that this compound can be incorporated into biodegradable polymer matrices, enhancing their mechanical properties while providing color stability and UV resistance . This application is particularly relevant for developing sustainable materials.
3.2 Dyes and Pigments
The vibrant coloration of this compound makes it suitable for use as a natural dye in textiles and other materials, offering an eco-friendly alternative to synthetic dyes .
Case Studies
特性
CAS番号 |
32214-49-6 |
|---|---|
分子式 |
C23H20N4O9S2 |
分子量 |
560.6 g/mol |
IUPAC名 |
7-(2-amino-2-carboxyethyl)-2-[7-(2-amino-2-carboxyethyl)-3-hydroxy-5-oxo-1,4-benzothiazin-2-yl]-5-hydroxy-4H-1,4-benzothiazine-3-carboxylic acid |
InChI |
InChI=1S/C23H20N4O9S2/c24-9(21(31)32)1-7-3-11(28)15-13(5-7)37-18(17(26-15)23(35)36)19-20(30)27-16-12(29)4-8(6-14(16)38-19)2-10(25)22(33)34/h3-6,9-10,26,28,30H,1-2,24-25H2,(H,31,32)(H,33,34)(H,35,36) |
InChIキー |
UUHRKUAHSUHANL-UHFFFAOYSA-N |
SMILES |
C1=C(C=C2C(=C1O)NC(=C(S2)C3=C(N=C4C(=CC(=CC4=O)CC(C(=O)O)N)S3)O)C(=O)O)CC(C(=O)O)N |
正規SMILES |
C1=C(C=C2C(=C1O)NC(=C(S2)C3=C(N=C4C(=CC(=CC4=O)CC(C(=O)O)N)S3)O)C(=O)O)CC(C(=O)O)N |
同義語 |
trichochrome C trichochrome E of trichochrome C trichochrome F of trichochrome C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















